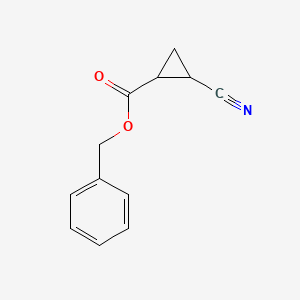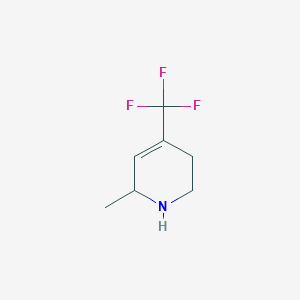
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms. The presence of a trifluoromethyl group and a methyl group on the ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pentanediamine with an organic solvent solution, followed by heating, can yield the desired tetrahydropyridine derivative . Another method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue LED irradiation, followed by condensation with ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives like piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
2,3,4,5-Tetrahydropyridine: A similar compound with a different arrangement of hydrogen atoms on the pyridine ring.
Piperidine: A fully saturated derivative of pyridine with similar chemical properties.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10F3N |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H10F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3 |
Clave InChI |
HOYONCOQYXZYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(CCN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


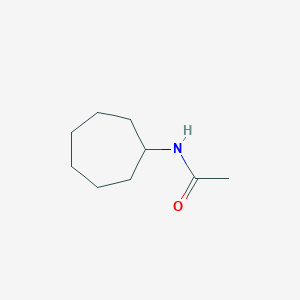
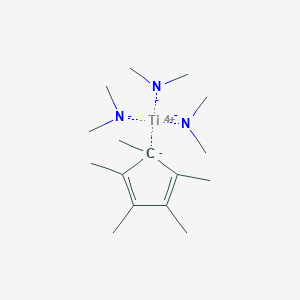
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
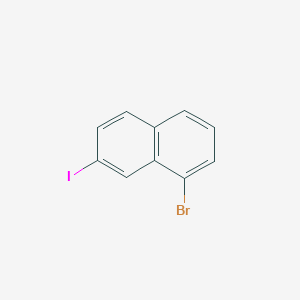
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
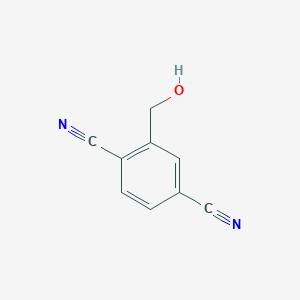

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
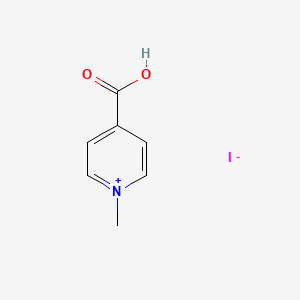
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
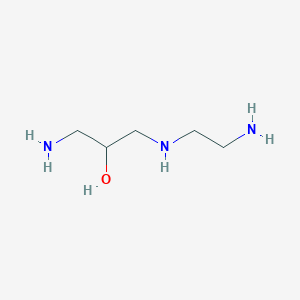
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)

